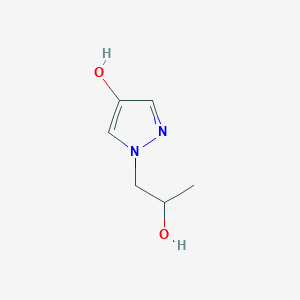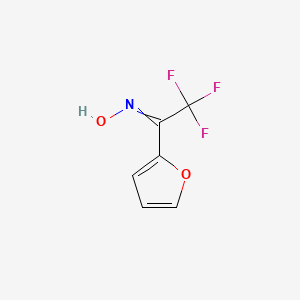
Thalidomide-5'-C5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially developed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5’-C5-OH, have found new applications in treating various diseases, such as multiple myeloma and leprosy .
Méthodes De Préparation
The synthesis of Thalidomide-5’-C5-OH involves several steps, starting from the basic structure of thalidomide. The synthetic route typically includes the hydroxylation of thalidomide at the 5’ position. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts. Industrial production methods often involve the use of liver microsomes from humans or animals to facilitate the hydroxylation process .
Analyse Des Réactions Chimiques
Thalidomide-5’-C5-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 enzymes, which facilitate the hydroxylation process. The major products formed from these reactions include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Applications De Recherche Scientifique
Thalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of hydroxylation and other metabolic processes. In biology, it is used to investigate the effects of thalidomide derivatives on cellular processes and gene expression. In medicine, Thalidomide-5’-C5-OH is being explored for its potential to treat various diseases, including multiple myeloma and prostate cancer. It also has applications in the pharmaceutical industry for the development of new drugs .
Mécanisme D'action
The mechanism of action of Thalidomide-5’-C5-OH involves its interaction with specific molecular targets and pathways. One of the primary targets is cereblon, a protein that plays a crucial role in the compound’s immunomodulatory and anti-angiogenic effects. By binding to cereblon, Thalidomide-5’-C5-OH can modulate the activity of various signaling pathways, including those involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-C5-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide. it has unique properties that make it distinct from these compounds. For example, Thalidomide-5’-C5-OH has a specific hydroxylation at the 5’ position, which can influence its pharmacological activity and metabolic stability. Other similar compounds include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Propriétés
Formule moléculaire |
C18H20N2O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O5/c21-9-3-1-2-4-11-5-6-12-13(10-11)18(25)20(17(12)24)14-7-8-15(22)19-16(14)23/h5-6,10,14,21H,1-4,7-9H2,(H,19,22,23) |
Clé InChI |
JRZPURFNCJMHBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



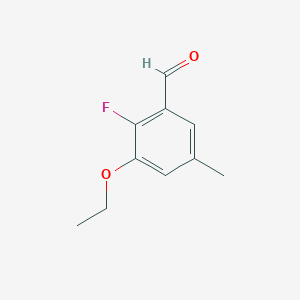
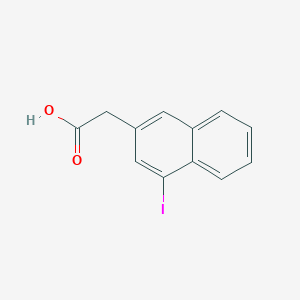

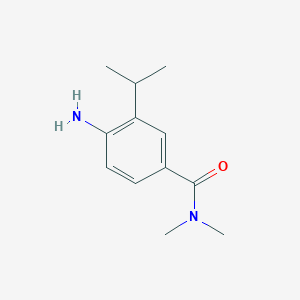
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
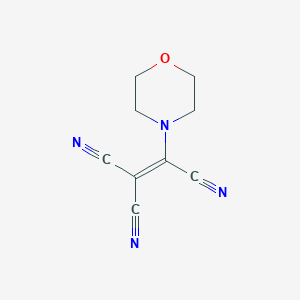


![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
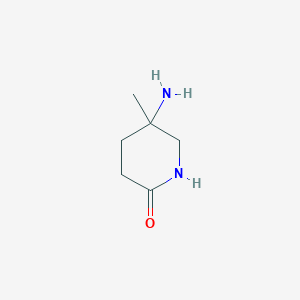
![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
